6-Fluoro-4-nitro-1H-indazole

Lipophilicity LogP Medicinal Chemistry

Indazole-based kinase inhibitor programs frequently encounter excessive lipophilicity from chloro/bromo substituents, compromising solubility and complicating lead optimization. 6-Fluoro-4-nitro-1H-indazole (MW 181.12) directly addresses this bottleneck. • Lower LogP (1.38 vs. 2.0 for 6-Cl analog) measurably improves aqueous solubility. • The 4-nitro group enables straightforward reduction to the amine (CAS 885520-16-1), providing a clean vector for derivatization without adding bulk. • Low molecular weight (181.12 vs. 242.03 for 6-Br analog) makes it an ideal fragment for scaffold-hopping and fragment-based drug design. • 6-Fluoro acts as a metabolically stable bioisostere, commonly deployed in oncology programs.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 885520-14-9
Cat. No. B1291817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-nitro-1H-indazole
CAS885520-14-9
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
InChIKeyZLWWUZPPDBZERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-nitro-1H-indazole Overview


6-Fluoro-4-nitro-1H-indazole (CAS 885520-14-9) is a substituted indazole building block characterized by a fluorine atom at the 6-position and a nitro group at the 4-position of the indazole core. The compound possesses the molecular formula C₇H₄FN₃O₂ and a molecular weight of approximately 181.12 g/mol . It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research .

Fluorinated indazole building block for medicinal chemistry synthesis
6-fluoro-4-nitro pattern enables regioselective derivatization studies

Substitution Risks for 6-Fluoro-4-nitro-1H-indazole


Substitution of 6-fluoro-4-nitro-1H-indazole with other 4-nitroindazole analogs is not straightforward due to the distinct physicochemical properties imparted by the halogen substituent. The identity of the 6-position halogen (e.g., F, Cl, Br) or its absence significantly alters key parameters such as lipophilicity (LogP), molecular weight, and electronic distribution. These differences can fundamentally affect downstream reaction kinetics, compound solubility, and chromatographic behavior [1]. Furthermore, indazoles exhibit potential for regioselectivity challenges during N-protection, meaning a change in substitution pattern can alter the isomeric outcome of subsequent reactions, compromising synthetic reproducibility [2].

  • Halogen-dependent physicochemical shift

    6-position halogen identity (F, Cl, Br) alters LogP, molecular weight, and electronic distribution, affecting reaction kinetics and solubility.

  • Regioselectivity during N-protection

    Substitution pattern changes may shift N-1/N-2 isomer ratios in subsequent protection steps, reducing synthetic reproducibility.

6-Fluoro-4-nitro-1H-indazole Analog Comparison


Lipophilicity: 6-Fluoro vs. 6-Chloro Analog

The 6-fluoro-4-nitro-1H-indazole exhibits a markedly lower calculated lipophilicity compared to its 6-chloro analog. This is a key differentiator for applications where a less lipophilic scaffold is desired to modulate solubility or permeability. While direct experimental LogP data are limited, the computed LogP for 6-fluoro-4-nitro-1H-indazole is approximately 1.38 , compared to a PubChem-computed XLogP3-AA of 2.0 for 6-chloro-4-nitro-1H-indazole [1].

Lipophilicity (LogP)
Data to verify
Target: ~1.38 Comparator (6-Cl): 2.0 Δ –0.6 to –0.7
Lower LogP may support solubility-driven selection
Computed values; method variation
Lipophilicity LogP Medicinal Chemistry Physicochemical Property

Density and Boiling Point Comparison

The substitution at the 6-position directly influences the fundamental physical properties of the molecule. The 6-fluoro derivative has a predicted density of 1.6±0.1 g/cm³ and a boiling point of 386.5±22.0 °C at 760 mmHg . This contrasts with the 6-chloro analog, which has a higher predicted density of 1.7±0.1 g/cm³ and boiling point of 397.9±22.0 °C at 760 mmHg , and the unsubstituted 4-nitro-1H-indazole, which has a predicted density of 1.525±0.06 g/cm³ and a boiling point of 383.3±15.0 °C at 760 mmHg .

Density & Boiling Point
Class-level inference
Target: d 1.6 g/cm³, BP 386.5°C 6-Cl: d 1.7 g/cm³, BP 397.9°C Unsub.: d 1.525 g/cm³, BP 383.3°C
Intermediate values relative to lighter/heavier analogs
Predicted properties; inform purification method context
Density Boiling Point Physicochemical Characterization

Molecular Weight and Halogen Impact

The molecular weight of 6-fluoro-4-nitro-1H-indazole is 181.12 g/mol . This represents a minimal increase over the unsubstituted 4-nitro-1H-indazole (163.13 g/mol) , in contrast to the larger increase seen with the 6-bromo analog (242.03 g/mol) . The low molecular weight of the fluoro analog is advantageous for fragment-based drug discovery (FBDD) where a low starting molecular weight is essential.

Molecular Weight Impact
Class-level inference
Target: 181.12 Da Unsub.: 163.13 Da 6-Br: 242.03 Da +~18 Da vs unsub., +~61 Da vs F
Low molecular weight supports fragment-based discovery fit
Atom-efficient halogen modification
Molecular Weight Structure-Activity Relationship Heavy Atom Effect

6-Fluoro-4-nitro-1H-indazole Applications


Lead Optimization: Tuned Physicochemical Properties

For medicinal chemistry projects where the indazole core is essential but the unsubstituted or 6-chloro analog exhibits undesirable lipophilicity, 6-fluoro-4-nitro-1H-indazole offers a quantitative advantage. As demonstrated by its lower LogP of 1.38 compared to the 6-chloro analog's LogP of 2.0, this scaffold can improve aqueous solubility and metabolic stability profiles, making it a superior choice for advancing hits through lead optimization while maintaining a low molecular weight (181.12 g/mol).

Fragment-Based Drug Discovery and Scaffold Hopping

The compound's molecular weight of 181.12 g/mol qualifies it as a low molecular weight fragment. Compared to the heavier 6-bromo analog (242.03 g/mol), the 6-fluoro derivative provides a more advantageous starting point for fragment growth and scaffold hopping exercises. Its presence as a 4-nitroindazole allows for straightforward functionalization via reduction to the amine (CAS 885520-16-1), providing a vector for further derivatization without introducing excessive bulk or lipophilicity.

Kinase Inhibitor Intermediate Synthesis

Indazole cores are privileged scaffolds in kinase inhibitor design, as noted in numerous patents covering substituted indazoles as kinase modulators. The 6-fluoro-4-nitro-1H-indazole serves as a strategic building block for constructing these compounds. The 4-nitro group acts as a protected amine precursor, while the 6-fluoro substituent is a metabolically stable bioisostere for hydrogen or hydroxyl groups, which is a common motif in oncology drug development. [1]

Regioselective Synthetic Methodology Development

The unique electronic environment created by the 6-fluoro and 4-nitro substituents can be exploited to investigate and optimize regioselective N-functionalization strategies. Given that indazoles are known to form mixtures of N-1 and N-2 protected products under basic conditions, the distinct electronic properties of this fluorinated analog make it a valuable substrate for developing and validating methods for achieving high regioselectivity in subsequent derivatization steps. [2]

Application
Selection Property
Validation Focus
Lead optimization: Property tuning
Halogen-dependent lipophilicity profile
Solubility and metabolic stability screening
Fragment-based discovery
Low molecular weight with amine handle
Fragment growth and derivatization compatibility
Kinase inhibitor intermediate
Metabolically stable fluoro bioisostere
4-Nitro reduction to amine workflow
Regioselective methodology
Electronic influence on N-protection
N-1/N-2 isomer ratio optimization

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